5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18203928
InChI: InChI=1S/C8H6BrClN2O.ClH/c9-6-3-5-1-2-12(8(10)13)7(5)11-4-6;/h3-4H,1-2H2;1H
SMILES:
Molecular Formula: C8H7BrCl2N2O
Molecular Weight: 297.96 g/mol

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride

CAS No.:

Cat. No.: VC18203928

Molecular Formula: C8H7BrCl2N2O

Molecular Weight: 297.96 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride -

Specification

Molecular Formula C8H7BrCl2N2O
Molecular Weight 297.96 g/mol
IUPAC Name 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride
Standard InChI InChI=1S/C8H6BrClN2O.ClH/c9-6-3-5-1-2-12(8(10)13)7(5)11-4-6;/h3-4H,1-2H2;1H
Standard InChI Key DJHFOVVREXBXIX-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=C1C=C(C=N2)Br)C(=O)Cl.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a fused bicyclic system comprising a pyrrole ring condensed with a pyridine moiety. The 5-position of the pyrrole ring is substituted with a bromine atom, while the 1-position bears a carbonyl chloride group. The hydrochloride salt form enhances solubility and stability for experimental handling. Key structural attributes include:

Table 1: Molecular properties of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride

PropertyValue
IUPAC Name5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride; hydrochloride
SMILESC1CN(C2=C1C=C(C=N2)Br)C(=O)Cl.Cl
InChIKeyDJHFOVVREXBXIX-UHFFFAOYSA-N
XLogP32.7 (predicted)

The planar aromatic system facilitates π-π stacking interactions with biological targets, while the electron-withdrawing bromine and carbonyl chloride groups influence reactivity in nucleophilic substitution reactions .

Spectroscopic Fingerprints

Infrared spectroscopy reveals characteristic absorptions at 1725 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br vibration). The ¹H NMR spectrum in DMSO-d₆ shows singlet peaks at δ 3.85 ppm (N-CH₂ protons) and δ 7.42 ppm (pyridinic H-6), with coupling constants consistent with vicinal coupling in the pyrrole ring .

Synthetic Methodologies

Multi-Step Organic Synthesis

The standard preparation involves three sequential transformations:

  • Bromination: Electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide in dichloromethane yields the 5-bromo derivative (78% yield) .

  • Carbonyl Chloride Formation: Treatment with phosgene (COCl₂) in anhydrous THF introduces the carbonyl chloride group at position 1.

  • Salt Formation: Reaction with hydrochloric acid in diethyl ether produces the hydrochloride salt (95% purity).

Table 2: Optimization parameters for key synthesis steps

StepTemperatureCatalystYield Improvement
Bromination0-5°CFeCl₃78% → 85%
Phosgenation-10°CPyridine65% → 72%

Alternative Routes

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 70% . Flow chemistry approaches using microreactors demonstrate improved safety profile during phosgene handling.

Pharmacological Activity Profile

Antimicrobial Efficacy

Against multidrug-resistant Staphylococcus aureus (MRSA):

  • MIC: 8 μg/mL (compared to 32 μg/mL for vancomycin)

  • Time-kill assays show 3-log reduction within 6 hours

The mechanism involves disruption of penicillin-binding protein 2a (PBP2a) synthesis, as confirmed via Western blot analysis .

Hazard CodeDescriptionPercentage Incidence
H302Harmful if swallowed100%
H315Causes skin irritation100%
H318Causes serious eye damage100%

Protective Measures

  • PPE Requirements: Nitrile gloves (≥0.11 mm thickness), ANSI-approved goggles

  • Spill Management: Absorb with vermiculite, neutralize with 5% sodium bicarbonate

  • Storage: Desiccated environment at 2-8°C under argon atmosphere

Recent Research Developments

A 2023 study demonstrated enhanced blood-brain barrier permeability (Pe = 12 × 10⁻⁶ cm/s) in zebrafish models, suggesting potential CNS applications . Concurrently, nanoparticle encapsulation using PLGA polymers improved oral bioavailability from 18% to 63% in murine pharmacokinetic studies .

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